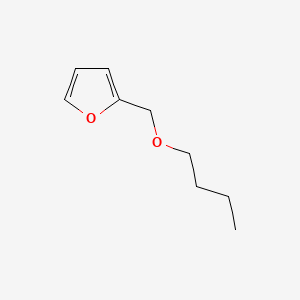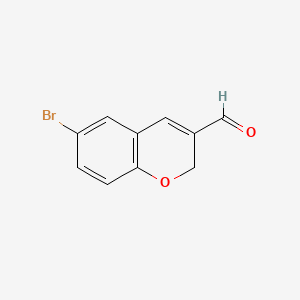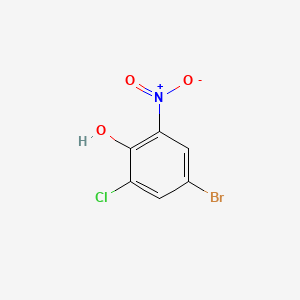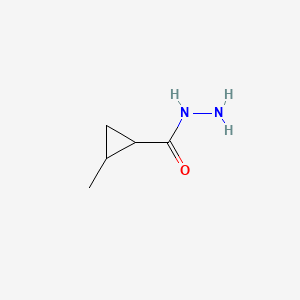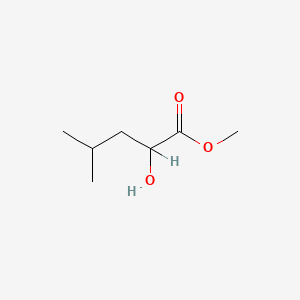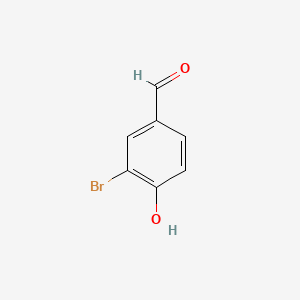
3-溴-4-羟基苯甲醛
概述
描述
Synthesis Analysis
The synthesis of 3-Bromo-4-hydroxybenzaldehyde has been reported using different methods, reflecting its significance in organic synthesis. Qi Guo-rong (2003) detailed a high-yield synthesis approach using p-hydroxybenzaldehyde and bromine as starting materials, achieving a 94.5% yield under optimized conditions (Qi Guo-rong, 2003). Additionally, Zhang Song-pei (2009) developed a method using p-hydroxybenzaldehyde as the raw material with H2O2/HBr as the bromination agent, achieving a product yield of 70.04%, highlighting a process with reduced environmental impact (Zhang Song-pei, 2009).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxybenzaldehyde and related compounds have been extensively studied, demonstrating the influence of bromination on molecular conformation. The crystal structure analysis of related compounds shows intermolecular hydrogen bonding forming a three-dimensional network, which is indicative of the potential interactions 3-Bromo-4-hydroxybenzaldehyde could engage in due to its structural similarity (Tao Yang et al., 2008).
Chemical Reactions and Properties
3-Bromo-4-hydroxybenzaldehyde participates in various chemical reactions, attributable to its functional groups. The compound serves as a precursor in synthesizing other chemically significant compounds. Studies on related brominated compounds have shown their utility in complex molecule synthesis, indicating the versatility of 3-Bromo-4-hydroxybenzaldehyde in organic synthesis (C. Cho et al., 2004).
Physical Properties Analysis
The physical properties of 3-Bromo-4-hydroxybenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical reactions. While specific studies on these properties were not found, related research on the determination of 3-Bromo-4-hydroxybenzaldehyde by gas chromatography suggests its stability and reactive nature under various conditions (Shi Jie, 2000).
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-hydroxybenzaldehyde, including reactivity, stability, and interactions with other compounds, are significant for its application in synthetic chemistry. The bromo and hydroxy groups contribute to its reactivity, facilitating various organic transformations. Research on similar brominated compounds provides insights into the chemical behavior of 3-Bromo-4-hydroxybenzaldehyde, including its potential for participating in halogenation reactions and forming complex structures with biological activity (E. Dubost et al., 2011).
科学研究应用
- Summary of the Application : 3-Bromo-4-hydroxybenzaldehyde is used as an intermediate in organic syntheses . An intermediate is a substance produced during the reaction, which further reacts to give the desired product. In this case, 3-Bromo-4-hydroxybenzaldehyde is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
- Results or Outcomes : The outcome of using 3-Bromo-4-hydroxybenzaldehyde as an intermediate is the production of other chemicals, such as 5-Brom-4-hydroxy-b-nitrostyrol . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis and are not provided in the sources.
安全和危害
未来方向
属性
IUPAC Name |
3-bromo-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMHAOCAJROQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183890 | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxybenzaldehyde | |
CAS RN |
2973-78-6 | |
| Record name | 3-Bromo-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

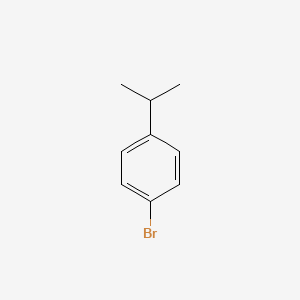
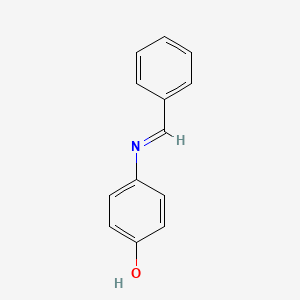
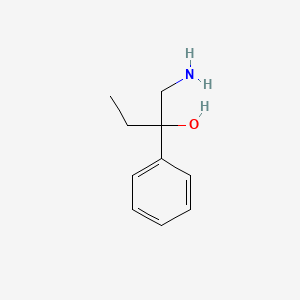
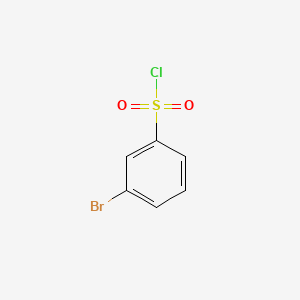
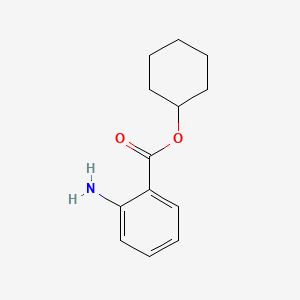

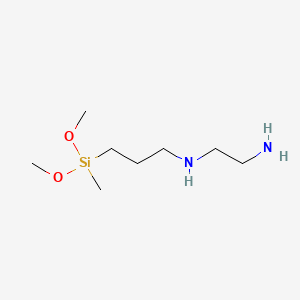
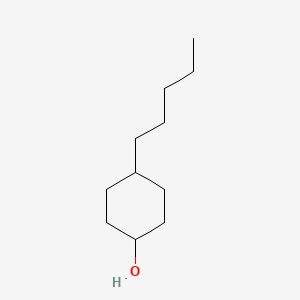
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
